Selective COX-2 Inhibition: A Key Differentiator from Broad-Spectrum NSAIDs
2-[4-(Phenylamino)phenoxy]acetic acid has been reported as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This selective mechanism distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or naproxen, which non-selectively inhibit both COX-1 and COX-2, leading to well-known gastrointestinal side effects [1]. While specific IC50 values for this compound against COX-1 and COX-2 are not publicly disclosed, its classification as a selective COX-2 inhibitor by chemical suppliers suggests a favorable selectivity profile compared to non-selective COX inhibitors [1].
| Evidence Dimension | COX Enzyme Selectivity |
|---|---|
| Target Compound Data | Reported as a selective COX-2 inhibitor |
| Comparator Or Baseline | Traditional NSAIDs (e.g., ibuprofen): non-selective COX-1/COX-2 inhibitors |
| Quantified Difference | Qualitative difference in selectivity profile |
| Conditions | In vitro enzyme inhibition assays (inferred from class) |
Why This Matters
This selectivity profile is critical for researchers developing anti-inflammatory therapies that minimize gastrointestinal toxicity, a major limitation of non-selective NSAIDs.
- [1] Alshaye, N. A., et al. (2024). Design, synthesis, and biological evaluation of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. Molecules, 29(1), 207. View Source
